6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
6-(Difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its multiple fluorine atoms and heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-b]pyridine core can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the fluorine atoms or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions might use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions could involve hydrogen gas with a palladium catalyst.
Substitution reactions might use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways. It might interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
6-(Difluoromethyl)nicotinaldehyde
6-(Difluoromethyl)picolinaldehyde
Uniqueness: This compound is unique due to its specific arrangement of fluorine atoms and the presence of multiple functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-(difluoromethyl)-3-[(2-fluorobenzoyl)amino]-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-7-6-10(14(19)20)22-17-11(7)12(13(26-17)15(21)24)23-16(25)8-4-2-3-5-9(8)18/h2-6,14H,1H3,(H2,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPJOHKEVKTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)NC(=O)C3=CC=CC=C3F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413805 | |
Record name | 6-(Difluoromethyl)-3-(2-fluorobenzamido)-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828284-95-3 | |
Record name | 6-(Difluoromethyl)-3-(2-fluorobenzamido)-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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